![molecular formula C7H13ClO B14359410 1-[(2-Chloroprop-2-EN-1-YL)oxy]butane CAS No. 90262-30-9](/img/structure/B14359410.png)
1-[(2-Chloroprop-2-EN-1-YL)oxy]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C7H13ClO It consists of a butane backbone with an ether linkage to a chlorinated propene group
准备方法
Synthetic Routes and Reaction Conditions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane can be synthesized through the reaction of 2-chloroprop-2-en-1-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
2-chloroprop-2-en-1-ol+butyl bromideK2CO3,DMFthis compound+KBr+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 1-[(2-hydroxyprop-2-en-1-yl)oxy]butane.
Oxidation: Formation of 1-[(2-epoxyprop-2-en-1-yl)oxy]butane.
Reduction: Formation of 1-[(2-propyl)oxy]butane.
科学研究应用
1-[(2-Chloroprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- 1-[(2-Bromoprop-2-en-1-yl)oxy]butane
- 1-[(2-Iodoprop-2-en-1-yl)oxy]butane
- 1-[(2-Fluoroprop-2-en-1-yl)oxy]butane
Uniqueness
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological systems.
属性
CAS 编号 |
90262-30-9 |
|---|---|
分子式 |
C7H13ClO |
分子量 |
148.63 g/mol |
IUPAC 名称 |
1-(2-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
InChI 键 |
AYLVWJUXZPPDSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC(=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



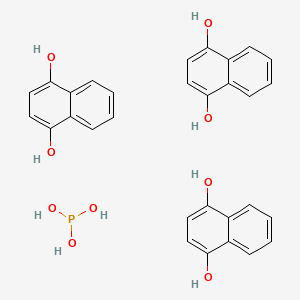

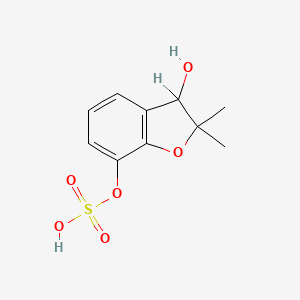
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
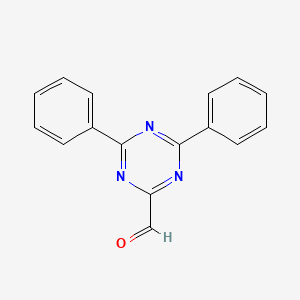
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
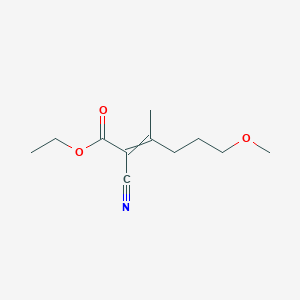
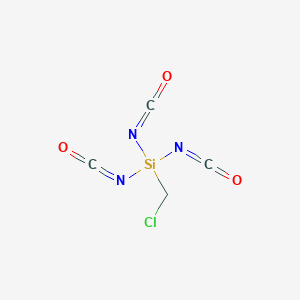
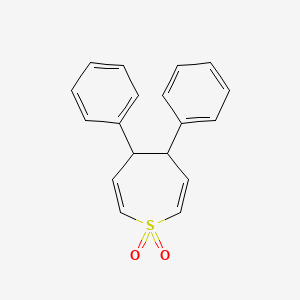
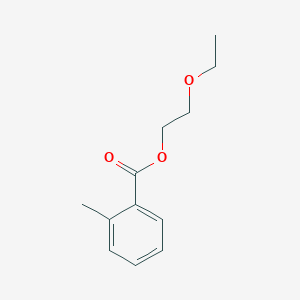
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
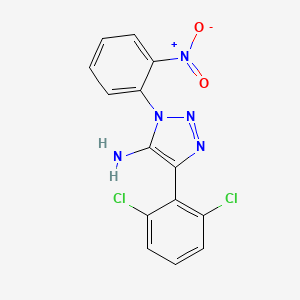
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
